Clocortolone Caproate Clocortolone Caproate Clocortolone caproate is a derivative of Clocortolone.
Brand Name: Vulcanchem
CAS No.: 4891-71-8
VCID: VC21356610
InChI: InChI=1S/C28H38ClFO5/c1-5-6-7-8-24(34)35-15-22(32)25-16(2)11-18-19-13-21(30)20-12-17(31)9-10-27(20,4)28(19,29)23(33)14-26(18,25)3/h9-10,12,16,18-19,21,23,25,33H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,23+,25-,26+,27+,28+/m1/s1
SMILES: CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C
Molecular Formula: C28H38ClFO5
Molecular Weight: 509.0 g/mol

Clocortolone Caproate

CAS No.: 4891-71-8

Cat. No.: VC21356610

Molecular Formula: C28H38ClFO5

Molecular Weight: 509.0 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Clocortolone Caproate - 4891-71-8

Specification

CAS No. 4891-71-8
Molecular Formula C28H38ClFO5
Molecular Weight 509.0 g/mol
IUPAC Name [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate
Standard InChI InChI=1S/C28H38ClFO5/c1-5-6-7-8-24(34)35-15-22(32)25-16(2)11-18-19-13-21(30)20-12-17(31)9-10-27(20,4)28(19,29)23(33)14-26(18,25)3/h9-10,12,16,18-19,21,23,25,33H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,23+,25-,26+,27+,28+/m1/s1
Standard InChI Key MMTRTBFDFNRBQO-ANHDKODLSA-N
Isomeric SMILES CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)Cl)O)C)C
SMILES CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C
Canonical SMILES CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C

Introduction

Chemical Structure and Properties

Molecular Identification

Clocortolone Caproate is a synthetic corticosteroid derivative with the molecular formula C28H38ClFO5 and a molecular weight of 509.05 g/mol . The compound is identified by the CAS number 4891-71-8 and is also known by alternative names including Clocortolone Hexanoate (EINECS 225-513-9) .

PropertyValueReference
Molecular FormulaC28H38ClFO5
Molecular Weight509.05 g/mol
Physical StateWhite to off-white solid
Boiling Point616.3°C
Defined Stereocenters9/9
CAS Number4891-71-8
Water Hazard ClassificationWGK 2

Pharmacology and Mechanism of Action

Primary Mechanism

Clocortolone Caproate functions as a topical glucocorticoid that exerts its therapeutic effects through binding to glucocorticoid receptors. The primary target is the human glucocorticoid receptor (NR3C1, Gene ID: 2908.0) . This interaction leads to regulation of proinflammatory cytokine expression, resulting in anti-inflammatory, antiproliferative, immunosuppressive, and initial vasoconstrictive effects .

Biochemical Pathways

The anti-inflammatory action of Clocortolone Caproate involves multiple biochemical pathways. A primary mechanism is the inhibition of phospholipase A2, which leads to decreased production of inflammatory mediators such as prostaglandins and leukotrienes. This inhibition significantly contributes to the compound's therapeutic efficacy in treating inflammatory skin conditions.

Pharmacokinetics

As a topical corticosteroid, Clocortolone Caproate is absorbed through the skin. The caproate ester modification enhances the compound's lipophilicity, which improves skin penetration and prolongs its duration of action compared to non-esterified corticosteroids. The absorption rate and extent can be influenced by various factors, including skin barrier integrity and the use of occlusive dressings.

Clinical Applications

FDA-Approved Indications

Clocortolone (used in the form of its prodrugs) has received FDA approval for the treatment of corticosteroid-responsive skin disorders . It is specifically indicated for relieving inflammatory and pruritic manifestations of dermatoses that respond to corticosteroid therapy.

Therapeutic Potency

Clocortolone derivatives are classified as medium-potency corticosteroids in the spectrum of topical steroid preparations. This classification means they provide significant anti-inflammatory effects while having a more favorable side effect profile compared to high-potency corticosteroids for long-term or extensive use.

Drug Interactions and Metabolism

Known Interactions

While specific interaction data for Clocortolone Caproate is limited in the search results, related compounds such as Clocortolone acetate show increased serum concentration when combined with Hydroxyprogesterone caproate . This suggests potential interactions that should be considered in clinical settings.

Metabolic Pathways

As a corticosteroid, Clocortolone Caproate likely undergoes metabolism similar to other compounds in its class, involving hepatic processing through various enzymatic pathways, particularly cytochrome P450 enzymes. The specific metabolic fate of the caproate ester group would involve hydrolysis to release the active corticosteroid moiety.

Comparative Analysis with Similar Compounds

Related Corticosteroid Derivatives

Clocortolone Caproate is one of several ester derivatives of clocortolone. Another notable form is clocortolone pivalate, which is also used in topical formulations for similar therapeutic purposes. The different ester groups affect properties such as lipophilicity, stability, and pharmacokinetics.

Structural Distinctions

The caproate ester group (hexanoate) in Clocortolone Caproate distinguishes it from other clocortolone derivatives such as Clocortolone acetate. These structural differences influence the compound's physical properties, skin penetration capabilities, and potentially its therapeutic efficacy in different dermatological conditions.

Research Applications

Scientific Investigations

In research settings, Clocortolone Caproate serves as a model compound for studying the reactivity and biochemical effects of corticosteroids. It is used to investigate cellular processes and inflammation pathways, contributing to the broader understanding of corticosteroid pharmacology.

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